2-(2,4-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
“2-(2,4-Dimethylbenzoyl)-4-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a 2,4-dimethylbenzoyl group (a benzoyl group with two methyl groups at the 2 and 4 positions) and a methyl group .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dimethylbenzoyl)-4-methylpyridine” were not found, similar compounds such as 2,4-Dimethylbenzoic acid have been synthesized and are available for purchase .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylbenzoyl)-4-methylpyridine” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. This ring is substituted at the 2 position with a 2,4-dimethylbenzoyl group and at the 4 position with a methyl group .
Scientific Research Applications
Photochemical Applications : The study of photochemical dimerization of 2-aminopyridines and 2-pyridones, closely related to 2-(2,4-Dimethylbenzoyl)-4-methylpyridine, reveals interesting photochemical properties. These compounds form 1,4-dimers upon ultraviolet irradiation in acidic solutions, indicating potential applications in photochemistry and materials science (Taylor & Kan, 1963).
DNA Interaction and Photocleavage : Mixed polypyridyl ruthenium(II) complexes, which include pyridine derivatives, have been studied for their ability to bind and cleave DNA upon irradiation. Such studies highlight potential applications in biochemistry and pharmacology (Tan & Chao, 2007).
C-C Coupling in Chemistry : Research on interligand C-C coupling between α-methyl N-heterocycles and other ligands at rhenium tricarbonyl complexes demonstrates the versatility of methylpyridines in synthesizing new molecular structures. This has implications for catalysis and synthetic chemistry (Arevalo, Riera, & Pérez, 2017).
Antioxidant, Antitumor, and Antimicrobial Activities : Studies on pyrazolopyridines, which are derivatives of pyridine compounds, reveal their potential antioxidant, antitumor, and antimicrobial activities. This suggests possible applications in medicinal chemistry (El‐Borai et al., 2013).
Electroluminescent Properties : Research into mono-cyclometalated platinum(II) complexes with pyridine derivatives explores their electroluminescent properties, indicating potential use in electronic and photonic devices (Ionkin, Marshall, & Wang, 2005).
Molecular Structure Studies : Investigations into the crystal and molecular structures of pyridine derivatives enhance understanding of molecular conformations and interactions, which is crucial in material science and crystallography (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGYTRBJUZSZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=NC=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225720 | |
Record name | (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187163-90-1 | |
Record name | (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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